N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide

Description

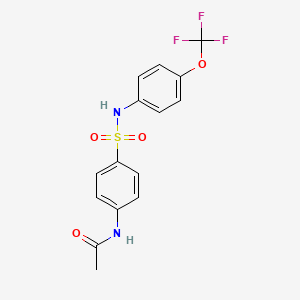

N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide is a sulfonamide derivative characterized by a central sulfonyl group bridging two aromatic rings. One phenyl ring is substituted with a trifluoromethoxy (-OCF₃) group, while the other is acetylated via an ethanamide (-NHCOCH₃) moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization .

Properties

IUPAC Name |

N-[4-[[4-(trifluoromethoxy)phenyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O4S/c1-10(21)19-11-4-8-14(9-5-11)25(22,23)20-12-2-6-13(7-3-12)24-15(16,17)18/h2-9,20H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCGJUTYJPKUSAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethoxy)aniline with sulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with ethanoyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. The sulfonyl group plays a crucial role in its reactivity and stability, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Trifluoromethoxy (-OCF₃) vs. Nitro (-NO₂): The -OCF₃ group in the target compound is strongly electron-withdrawing, enhancing the sulfonamide’s acidity (lower pKa) and improving membrane permeability.

Ethanamide (-NHCOCH₃) vs. Propanamide (-NHCOCH₂CH₃):

The ethanamide group in the target compound balances solubility and lipophilicity. The propanamide analog () exhibits greater hydrophobicity, which may reduce aqueous solubility but prolong half-life due to slower renal clearance .

Sulfonamide Linkage and Aromatic Interactions

The sulfonyl bridge in all analogs facilitates hydrogen bonding with biological targets, such as carbonic anhydrases or tyrosine kinases. The trifluoromethoxy-substituted phenyl ring in the target compound likely enhances van der Waals interactions in hydrophobic binding pockets compared to Sulfanitran’s nitro-substituted ring .

Research Findings and Implications

Predicted Pharmacokinetic Profiles

- Moderate logP (~2.5) suggests favorable blood-brain barrier penetration.

- Sulfanitran: The -NO₂ group may lead to faster clearance due to nitroreductase activity, limiting its therapeutic window .

Biological Activity

N-(4-(((4-(Trifluoromethoxy)phenyl)amino)sulfonyl)phenyl)ethanamide, also known by its CAS number 690987-83-8, is a compound with significant potential in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

- Molecular Formula : C15H13F3N2O4S

- Molecular Weight : 374.33 g/mol

- IUPAC Name : N-[4-[[4-(trifluoromethoxy)phenyl]sulfamoyl]phenyl]acetamide

The biological activity of this compound is largely attributed to its structural features. The trifluoromethoxy group enhances binding affinity to various biological targets, while the sulfonamide moiety plays a crucial role in its reactivity and stability. This compound has been shown to interact with specific enzymes and receptors, leading to inhibition or modulation of various biochemical pathways.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibitory activities. For instance:

- Dihydrofolate Reductase (DHFR) : Studies have demonstrated that similar sulfonamide derivatives can inhibit DHFR, a critical enzyme in folate metabolism, which is essential for DNA synthesis and repair .

- RET Kinase : A related study highlighted that benzamide derivatives, including those with sulfonamide groups, showed moderate to high potency against RET kinase, an important target in cancer therapy .

Case Studies

- Cancer Therapy : In a study involving benzamide derivatives, certain compounds exhibited significant antitumor effects through the inhibition of specific kinases involved in tumor growth. For example, one compound demonstrated a prolonged survival rate in patients with RET-positive tumors .

- Biochemical Screening : High-throughput screening of related compounds revealed that modifications in the structure of benzamides can lead to enhanced efficacy against various molecular targets, including those involved in cancer cell proliferation .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.